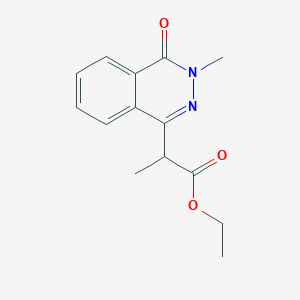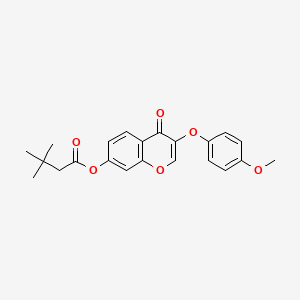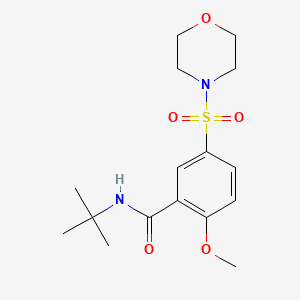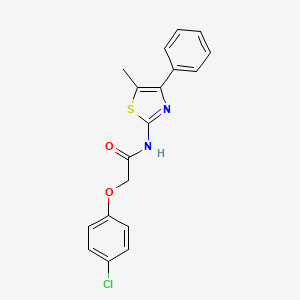![molecular formula C21H22BrClN2O6 B4890331 1-[(4-bromophenoxy)acetyl]-4-(2-chlorobenzyl)piperazine oxalate](/img/structure/B4890331.png)
1-[(4-bromophenoxy)acetyl]-4-(2-chlorobenzyl)piperazine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-bromophenoxy)acetyl]-4-(2-chlorobenzyl)piperazine oxalate, also known as BPP, is a chemical compound that has been extensively studied in the field of neuroscience. This compound has been shown to have potential therapeutic effects in the treatment of various neurological disorders, such as anxiety, depression, and schizophrenia.
作用机制
The exact mechanism of action of 1-[(4-bromophenoxy)acetyl]-4-(2-chlorobenzyl)piperazine oxalate is not fully understood, but it is believed to act as a partial agonist at the 5-HT1A receptor and an antagonist at the 5-HT2A receptor. This dual action is thought to contribute to its anxiolytic, antidepressant, and antipsychotic effects.
Biochemical and Physiological Effects:
1-[(4-bromophenoxy)acetyl]-4-(2-chlorobenzyl)piperazine oxalate has been shown to have a number of biochemical and physiological effects. Studies have shown that 1-[(4-bromophenoxy)acetyl]-4-(2-chlorobenzyl)piperazine oxalate increases the levels of serotonin and dopamine in the brain, which are neurotransmitters that are involved in mood regulation. 1-[(4-bromophenoxy)acetyl]-4-(2-chlorobenzyl)piperazine oxalate has also been shown to decrease the levels of corticosterone, a hormone that is involved in the stress response.
实验室实验的优点和局限性
One advantage of using 1-[(4-bromophenoxy)acetyl]-4-(2-chlorobenzyl)piperazine oxalate in lab experiments is that it has been well-studied and its synthesis method is well-documented, making it readily available for research. However, one limitation of using 1-[(4-bromophenoxy)acetyl]-4-(2-chlorobenzyl)piperazine oxalate in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
未来方向
There are a number of future directions for research on 1-[(4-bromophenoxy)acetyl]-4-(2-chlorobenzyl)piperazine oxalate. One area of research could focus on the development of more selective and potent compounds that target specific receptors in the brain. Another area of research could focus on the development of more effective delivery methods for 1-[(4-bromophenoxy)acetyl]-4-(2-chlorobenzyl)piperazine oxalate, such as nanoparticles or liposomes, which could improve its bioavailability and reduce its toxicity. Additionally, more research is needed to fully understand the mechanism of action of 1-[(4-bromophenoxy)acetyl]-4-(2-chlorobenzyl)piperazine oxalate and its potential therapeutic effects in the treatment of neurological disorders.
合成方法
The synthesis of 1-[(4-bromophenoxy)acetyl]-4-(2-chlorobenzyl)piperazine oxalate involves the reaction of 1-(4-bromophenoxy)acetyl chloride with 4-(2-chlorobenzyl)piperazine in the presence of a base, such as triethylamine. The resulting product is then treated with oxalic acid to form the oxalate salt of 1-[(4-bromophenoxy)acetyl]-4-(2-chlorobenzyl)piperazine oxalate. The synthesis of 1-[(4-bromophenoxy)acetyl]-4-(2-chlorobenzyl)piperazine oxalate has been well-documented in the literature and has been shown to yield high purity and high yield.
科学研究应用
1-[(4-bromophenoxy)acetyl]-4-(2-chlorobenzyl)piperazine oxalate has been extensively studied in the field of neuroscience for its potential therapeutic effects in the treatment of various neurological disorders. Studies have shown that 1-[(4-bromophenoxy)acetyl]-4-(2-chlorobenzyl)piperazine oxalate has anxiolytic, antidepressant, and antipsychotic effects, making it a promising candidate for the treatment of anxiety, depression, and schizophrenia.
属性
IUPAC Name |
2-(4-bromophenoxy)-1-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]ethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrClN2O2.C2H2O4/c20-16-5-7-17(8-6-16)25-14-19(24)23-11-9-22(10-12-23)13-15-3-1-2-4-18(15)21;3-1(4)2(5)6/h1-8H,9-14H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSIRHXZIRNAHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)C(=O)COC3=CC=C(C=C3)Br.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrClN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenoxy)-1-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]ethanone;oxalic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(2-methoxyphenoxy)propoxy]-1,4-dimethylbenzene](/img/structure/B4890248.png)
![1,2-bis(4-ethoxyphenyl)-3-methyl-1,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium perchlorate](/img/structure/B4890259.png)
![5-[2-(benzyloxy)benzylidene]-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4890268.png)
![diethyl {[(4-iodobenzoyl)(methyl)amino]methyl}phosphonate](/img/structure/B4890270.png)
![2-{[5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4890281.png)
![4-[3-(4-bromophenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B4890283.png)






![1-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl]pyridinium bromide](/img/structure/B4890334.png)
![beta-hydroxy-N-[(4-nitrophenoxy)acetyl]phenylalanine](/img/structure/B4890339.png)